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molecular formula C11H11FO4 B8315122 2-(2-(2-Fluorophenyl)ethyl)malonic acid

2-(2-(2-Fluorophenyl)ethyl)malonic acid

Cat. No. B8315122
M. Wt: 226.20 g/mol
InChI Key: IJMPGZGKNKIFTC-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

A mixture of diethyl 2-(2-(2-fluorophenyl)ethyl)malonate (381.8 g, 1.35 mol) and potassium hydroxide (227.3 g, 4.1 mol) and potassium hydroxide (227.3 g, 4.1 mol) in ethanol (500 mL) and water (500 mL) was refluxed for 24 h. The reaction mixture was placed in an ice bath and hydrochloric acid (6N, 442 mL) was added. The ethanol was removed in vacuo and the aqueous residue was extracted with diethyl ether. The extracts were dried (MgSO4) and concentrated in vacuo to give 309.3 g (100%) of 2-(2-(2-fluorophenyl)ethyl)malonic acid as an off-white solid. This product was used without further purification. NMR (DMSO-d6): d 6.8-6.2 (m, 4H, ArH), 2.4 (t, 1H, CH), 1.9 (q, 2H, CH2), 1.3 (t, 2H, CH2). IR (KBr) 1691 CM-1.
Name
diethyl 2-(2-(2-fluorophenyl)ethyl)malonate
Quantity
381.8 g
Type
reactant
Reaction Step One
Quantity
227.3 g
Type
reactant
Reaction Step One
Quantity
227.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
442 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]([C:16]([O:18]CC)=[O:17])[C:11]([O:13]CC)=[O:12].[OH-].[K+].Cl>C(O)C.O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]([C:16]([OH:18])=[O:17])[C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
diethyl 2-(2-(2-fluorophenyl)ethyl)malonate
Quantity
381.8 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CCC(C(=O)OCC)C(=O)OCC
Name
Quantity
227.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
227.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
442 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was placed in an ice bath
CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCC(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 309.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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